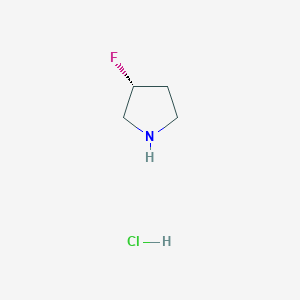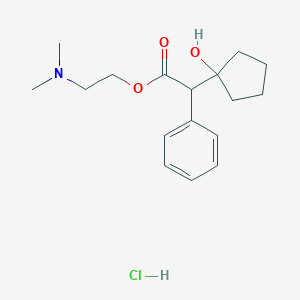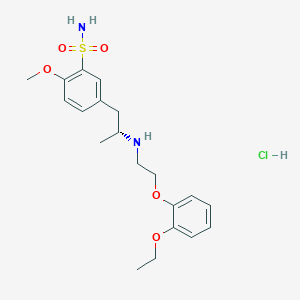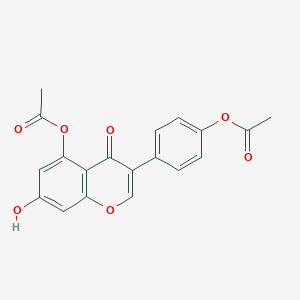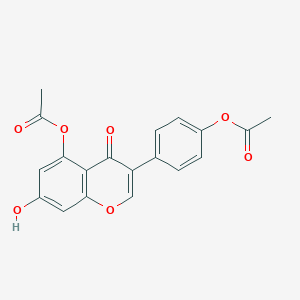
H-His-Lys-Ala-Arg-Val-Leu-Phe(4-NO2)-Glu-Ala-Nle-Ser-NH2
描述
HIV protease substrate III is a synthetic peptide used in the study of HIV-1 protease, an enzyme critical to the life cycle of the human immunodeficiency virus (HIV). This substrate is designed to mimic the natural cleavage sites of the viral polyprotein, allowing researchers to investigate the enzyme’s activity and develop inhibitors that can block its function. The study of HIV protease and its substrates is essential for understanding the virus’s replication and for developing effective antiretroviral therapies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HIV protease substrate III typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin support. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of HIV protease substrate III follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and advanced purification techniques such as preparative HPLC are used to ensure high purity. The scalability of SPPS makes it suitable for producing large quantities of the substrate for research and pharmaceutical applications.
化学反应分析
Types of Reactions
HIV protease substrate III primarily undergoes hydrolysis reactions catalyzed by HIV-1 protease. The enzyme cleaves the peptide bond at specific sites, mimicking the natural processing of the viral polyprotein.
Common Reagents and Conditions
The hydrolysis reaction typically occurs under physiological conditions, with the substrate and enzyme incubated in a buffered solution at pH 7.4 and 37°C. The presence of divalent cations such as magnesium or calcium can enhance the enzyme’s activity.
Major Products
The major products of the hydrolysis reaction are smaller peptide fragments that result from the cleavage of the substrate. These fragments can be analyzed using techniques such as mass spectrometry to determine the enzyme’s specificity and activity.
科学研究应用
HIV protease substrate III has numerous applications in scientific research:
Chemistry: It is used to study the kinetics and mechanism of HIV-1 protease, providing insights into the enzyme’s catalytic activity and substrate specificity.
Biology: The substrate is employed in assays to screen for potential inhibitors of HIV-1 protease, aiding in the discovery of new antiretroviral drugs.
Medicine: Research involving HIV protease substrate III contributes to the development of therapies for HIV/AIDS by identifying compounds that can effectively inhibit the enzyme.
Industry: Pharmaceutical companies use the substrate in the quality control of protease inhibitors, ensuring the efficacy and safety of antiretroviral medications.
作用机制
HIV protease substrate III exerts its effects by serving as a target for HIV-1 protease. The enzyme recognizes and binds to the substrate, catalyzing the hydrolysis of specific peptide bonds. This process mimics the natural cleavage of the viral polyprotein, which is essential for the maturation of infectious virions. By studying the interaction between the enzyme and the substrate, researchers can identify inhibitors that block this critical step in the viral life cycle.
相似化合物的比较
Similar Compounds
HIV protease substrate I: Another synthetic peptide used to study HIV-1 protease, but with different cleavage sites.
HIV protease substrate II: Similar to substrate III, but with variations in the amino acid sequence to investigate different aspects of enzyme specificity.
Fluorogenic substrates: Peptides labeled with fluorescent tags that allow real-time monitoring of protease activity.
Uniqueness
HIV protease substrate III is unique in its specific design to mimic natural cleavage sites of the viral polyprotein, providing a valuable tool for studying the enzyme’s activity and screening potential inhibitors. Its use in various research applications highlights its versatility and importance in the field of HIV research.
By understanding the synthesis, reactions, applications, and mechanism of action of HIV protease substrate III, researchers can continue to make significant strides in the fight against HIV/AIDS.
属性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H95N19O16/c1-8-9-13-38(53(87)75-44(28-78)47(61)81)69-48(82)33(7)68-52(86)41(20-21-45(79)80)72-56(90)43(25-34-16-18-36(19-17-34)77(92)93)73-55(89)42(24-30(2)3)74-57(91)46(31(4)5)76-54(88)40(15-12-23-65-58(62)63)70-49(83)32(6)67-51(85)39(14-10-11-22-59)71-50(84)37(60)26-35-27-64-29-66-35/h16-19,27,29-33,37-44,46,78H,8-15,20-26,28,59-60H2,1-7H3,(H2,61,81)(H,64,66)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,84)(H,72,90)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,79,80)(H4,62,63,65)/t32-,33-,37-,38-,39-,40-,41-,42-,43-,44-,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWLUJTVRDIGPF-HJUXFZRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H95N19O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



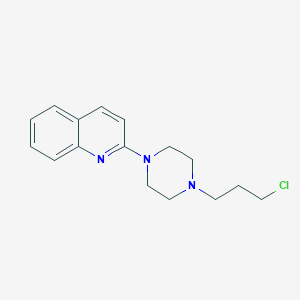
![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)


![methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B143449.png)
